2-Oxopiperidine-4-carboxylic acid
Overview
Description
2-Oxopiperidine-4-carboxylic acid is a compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 . It is also known by its IUPAC name, 2-oxo-4-piperidinecarboxylic acid .
Synthesis Analysis
The synthesis of this compound can be achieved from 2-Hydroxyisonicitonic Acid . In one method, a solution of 2-oxo-l,2-dihydropyridine-4-carboxylic acid in methanol was stirred under a nitrogen atmosphere with palladium hydroxide. The reaction mixture was stirred under atmospheric pressure at room temperature for 18 hours .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered piperidine ring with a carboxylic acid group at the 4-position and a ketone group at the 2-position .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 437.0±38.0 °C and a predicted density of 1.286±0.06 g/cm3 . Its solubility is classified as very soluble, with a Log S (ESOL) of -0.12 .Scientific Research Applications
1. Biosynthesis and Fermentation Studies
2-Oxopiperidine-4-carboxylic acid and its derivatives, such as 6-oxopiperidine-2-carboxylic acid, have been studied in the context of biosynthesis and fermentation. For instance, 6-oxopiperidine-2-carboxylic acid (OCA) has been assayed in fermentations of Penicillium chrysogenum PQ-96, accumulating during penicillin G biosynthesis (Kurz↦kowski et al., 1990). This compound also reverses the l-lysine inhibition of penicillin G production by the same organism (Kurz↦kowski et al., 1990).
2. Peptide Synthesis and Material Science
In peptide synthesis and material science, derivatives of this compound play a significant role. For example, the crystal structures of 2-alkoxy-5(4H)-oxazolones derived from 2,2,6,6-tetramethyl-4-[(benzyloxycarbonyl)amino]-1-oxypiperidine-4-carboxylic acid have been solved, providing insights into reactive intermediates in peptide synthesis (Crisma et al., 1997). Another example is 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, used as a spin-labeled, achiral Cα-tetrasubstituted α-amino acid in biochemistry and material science (Toniolo et al., 1998).
3. Chemical Synthesis and Characterization
Various studies focus on the chemical synthesis and characterization of this compound derivatives. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives have been synthesized and characterized, revealing potential as synthons for diverse piperidine derivatives (Boev et al., 2015). Furthermore, studies on the rearrangement of 2-oxoazepane α,α-amino acids into 2'-oxopiperidine β(2,3,3)-amino acids provide insights into intramolecular catalysis and the synthesis of highly substituted β-amino acids (Núñez-Villanueva et al., 2015).
4. Pharmaceutical Intermediate Synthesis
This compound derivatives are key intermediates in pharmaceutical synthesis. For instance, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of the anticoagulant apixaban, has been characterized using X-ray powder diffraction (Wang et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Oxopiperidine-4-carboxylic acid are currently unknown This compound is a derivative of piperidine, a heterocyclic organic compound, and may interact with various biological targets
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
2-oxopiperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5-3-4(6(9)10)1-2-7-5/h4H,1-3H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZYLQVOHBJVPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717464 | |
Record name | 2-Oxopiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24537-50-6 | |
Record name | 2-Oxopiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxopiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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